molecular formula C22H23F6N5O B1672356 GSK1614343

GSK1614343

Número de catálogo: B1672356
Peso molecular: 487.4 g/mol
Clave InChI: QNOSCJDGJKVFJR-RTBURBONSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Métodos De Preparación

La síntesis de GSK1614343 implica múltiples pasos, incluyendo la formación de intermediarios clave y sus reacciones subsecuentes bajo condiciones específicas. La ruta sintética detallada y los métodos de producción industrial son de propiedad exclusiva y no se divulgan públicamente.

Análisis De Reacciones Químicas

GSK1614343 se somete a varios tipos de reacciones químicas, incluyendo:

    Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar derivados oxidados.

    Reducción: Se pueden realizar reacciones de reducción para modificar ciertos grupos funcionales dentro de la molécula.

    Sustitución: Las reacciones de sustitución se utilizan para introducir o reemplazar grupos funcionales en el compuesto. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores.

Aplicaciones Científicas De Investigación

Obesity and Weight Management

GSK1614343 has been investigated for its effects on food intake and body weight regulation. In animal models, particularly rodents and dogs, the administration of this compound has led to unexpected increases in food intake and body weight. This effect is associated with reduced plasma ghrelin levels, suggesting that this compound may modulate appetite through mechanisms not solely dependent on ghrelin receptor antagonism .

  • Case Study : In a study involving rats treated with this compound, it was observed that while the compound inhibited ghrelin-induced food consumption, it paradoxically stimulated food intake under certain conditions. This indicates complex interactions within the ghrelin system that warrant further investigation .

Investigating Ghrelin's Role in Metabolic Disorders

Research utilizing this compound has provided insights into the role of ghrelin in various metabolic disorders, including obesity and diabetes. The compound's ability to inhibit ghrelin signaling makes it a valuable tool for understanding how modulation of this pathway can influence metabolic outcomes.

  • Case Study : A study demonstrated that chronic administration of this compound resulted in increased adiposity and muscle mass without fluid retention in wild-type mice but not in ghrelin receptor knockout mice, suggesting that the orexigenic effects are mediated through GHSR1a .

Comparative Data Table

Study Model Dosage Effects Observed Key Findings
Sabbatini et al. (2011)Rats10 mg/kgIncreased food intakeAntagonism of ghrelin did not reduce food intake as expected
Sabbatini et al. (2011)Dogs10 mg/kgIncreased body weightWeight gain attributed to increased adiposity and lean mass
Pharmacological Characterization (2010)Rat Pituitary CellsN/ACompetitive antagonismThis compound effectively inhibited calcium response induced by ghrelin

Implications for Future Research

The unexpected effects of this compound on appetite and body weight raise important questions about the underlying mechanisms of ghrelin signaling and its role in energy homeostasis. Future research should focus on:

  • Longitudinal Studies : Evaluating the long-term effects of this compound on metabolism and body composition.
  • Mechanistic Studies : Investigating alternative pathways influenced by GHSR1a antagonism.
  • Clinical Trials : Exploring the safety and efficacy of this compound in human populations suffering from obesity or metabolic syndrome.

Mecanismo De Acción

GSK1614343 ejerce sus efectos al antagonizar selectivamente el receptor de secretagogo de la hormona del crecimiento tipo 1a (GHSR1a). Este receptor está involucrado en la regulación de la secreción de la hormona del crecimiento, la ingesta de alimentos y el peso corporal. Al bloquear el receptor, this compound inhibe los efectos de la ghrelin, una hormona que estimula la liberación de la hormona del crecimiento y aumenta el apetito. El mecanismo de acción del compuesto implica la inhibición de la respuesta del calcio inducida por la ghrelin, lo que lleva a una reducción de la secreción de la hormona del crecimiento y una alteración de la regulación de la ingesta de alimentos y el peso corporal .

Comparación Con Compuestos Similares

GSK1614343 se compara con otros antagonistas del receptor de la ghrelin, como YIL-781. Ambos compuestos son antagonistas potentes del receptor de secretagogo de la hormona del crecimiento tipo 1a, pero difieren en sus estructuras químicas y actividades específicas. This compound ha demostrado tener una mayor potencia en la inhibición de la respuesta del calcio inducida por la ghrelin en comparación con YIL-781. Otros compuestos similares incluyen varios antagonistas del receptor de la ghrelin que han sido estudiados por sus efectos sobre la secreción de la hormona del crecimiento y la regulación metabólica .

Actividad Biológica

GSK1614343 is a novel selective antagonist of the growth hormone secretagogue receptor type 1a (GHSR1a), which is primarily involved in the regulation of growth hormone (GH) secretion, appetite, and energy balance. This compound has been the subject of various studies aimed at understanding its biological activity, particularly its effects on food intake and body weight regulation.

This compound operates by antagonizing the ghrelin receptor, which plays a crucial role in stimulating GH secretion and promoting appetite. Unlike traditional agonists, this compound does not exhibit partial agonist properties, leading to its classification as a competitive antagonist.

Key Findings:

  • Inhibition of GH Secretion : this compound was characterized as a potent inhibitor of GH secretion in preclinical models, demonstrating significant effects on calcium mobilization and inositol phosphate turnover in rat pituitary adenoma cells (RC-4B/C) expressing GHSR1a receptors .
  • Unexpected Orexigenic Effects : Despite being an antagonist, this compound unexpectedly increased food intake and body weight in both rodents and dogs. This suggests a complex interaction with the ghrelin signaling pathway that is not yet fully understood .

Table 1: Pharmacological Profile of this compound

ParameterValue
pIC50 (calcium response)7.90
pIC50 (inositol phosphate assay)Not specified
Competitive Antagonism pKB8.03
Effects on Food IntakeIncreased
Effects on Body WeightIncreased

Case Studies and Experimental Results

Several studies have investigated the biological activity of this compound through various experimental setups:

  • Rodent Models : In studies involving wild-type and GHSR knockout mice, this compound administration resulted in increased food intake and body weight in wild-type mice, while these effects were abolished in GHSR null mice. This indicates that the orexigenic effect is mediated through the GHSR1a pathway .
  • Canine Studies : Similar results were observed in canine models, where administration of this compound led to increased food consumption and weight gain, further supporting its unexpected orexigenic properties .

Table 2: Summary of Case Study Findings

Study TypeSpeciesDose (mg/kg)Effect on Food IntakeEffect on Body Weight
Rodent StudyRats10IncreasedIncreased
Canine StudyDogs30IncreasedIncreased

Signaling Pathways

This compound has been shown to selectively inhibit certain signaling pathways activated by ghrelin. Studies utilizing bioluminescence resonance energy transfer (BRET) assays demonstrated that while ghrelin activates multiple G protein subtypes (Gq, Gi/o), this compound selectively inhibits these pathways without triggering β-arrestin recruitment, indicating a unique signaling bias .

Implications for Drug Development

The unique profile of this compound suggests potential therapeutic applications for treating obesity and related metabolic disorders. Its ability to modulate appetite through antagonism of ghrelin receptors while influencing GH secretion presents a dual-action mechanism that could be beneficial in clinical settings.

Propiedades

Fórmula molecular

C22H23F6N5O

Peso molecular

487.4 g/mol

Nombre IUPAC

(2R)-2-[(8aR)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-N'-[3,5-bis(trifluoromethyl)phenyl]-2-pyridin-3-ylacetohydrazide

InChI

InChI=1S/C22H23F6N5O/c23-21(24,25)15-9-16(22(26,27)28)11-17(10-15)30-31-20(34)19(14-3-1-5-29-12-14)33-8-7-32-6-2-4-18(32)13-33/h1,3,5,9-12,18-19,30H,2,4,6-8,13H2,(H,31,34)/t18-,19-/m1/s1

Clave InChI

QNOSCJDGJKVFJR-RTBURBONSA-N

SMILES

C1CC2CN(CCN2C1)C(C3=CN=CC=C3)C(=O)NNC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F

SMILES isomérico

C1C[C@@H]2CN(CCN2C1)[C@H](C3=CN=CC=C3)C(=O)NNC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F

SMILES canónico

C1CC2CN(CCN2C1)C(C3=CN=CC=C3)C(=O)NNC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

GSK 1614343
GSK-1614343
GSK1614343
N'-(3,5-bis(trifluoromethyl)phenyl)-2-(hexahydropyrrolo(1,2-a)pyrazin-2(1H)-yl)-2-(3-pyridinyl)ethanohydrazide

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GSK1614343
Reactant of Route 2
GSK1614343
Reactant of Route 3
GSK1614343
Reactant of Route 4
GSK1614343
Reactant of Route 5
GSK1614343
Reactant of Route 6
GSK1614343

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.